molecular formula C6H12ClNO B1375410 2-Acetyl-pyrrolidine hydrochloride CAS No. 1956365-22-2

2-Acetyl-pyrrolidine hydrochloride

Cat. No. B1375410
CAS RN: 1956365-22-2
M. Wt: 149.62 g/mol
InChI Key: VNSSFNJTIIFRGD-UHFFFAOYSA-N
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Description

2-Acetyl-pyrrolidine Hydrochloride, also known as 2-AP, is an organic compound with the chemical formula C7H12ClNO. It is a white solid . The IUPAC name for this compound is 1-[(2R)-2-pyrrolidinyl]ethanone hydrochloride .


Synthesis Analysis

Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They are utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .


Molecular Structure Analysis

The molecular weight of 2-Acetyl-pyrrolidine Hydrochloride is 149.62 g/mol . The linear formula of this compound is C6H12ClNO . The InChI key for this compound is VNSSFNJTIIFRGD-FYZOBXCZSA-N .


Chemical Reactions Analysis

Pyrrolidine derivatives have been synthesized and evaluated for their antimicrobial activities . Antibacterial activity studies were performed against some Gram-negative (E. coli and P. aeruginosa) and Gram-positive (S. aureus and B. subtilis) bacterial strains .


Physical And Chemical Properties Analysis

2-Acetyl-pyrrolidine Hydrochloride is a white solid . The molecular weight of this compound is 149.62 g/mol .

Scientific Research Applications

  • Cancer Research : Pyrrolidine dithiocarbamate (PDTC), which includes 2-Acetyl-pyrrolidine, has shown potential as an anticancer drug. It exhibits a powerful apoptogenic effect towards cancer cells, particularly in the presence of Cu(2+). This compound inhibits histone acetylation, a process related to gene expression, and induces apoptosis in human leukemia cells (Chen, Du, Kang, & Wang, 2008).

  • Diabetes Treatment : Derivatives of pyrrolidine, like 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine, have been developed as dipeptidyl peptidase IV inhibitors, showing potential in treating type 2 diabetes. These compounds exhibit potent antihyperglycemic properties and are considered for once-a-day administration (Villhauer et al., 2003).

  • Organic Synthesis and Chemistry : Pyrrolidine derivatives, such as 2-Acetyl-pyrrolidine, are used in various organic syntheses. For example, they play a role in the synthesis of complex compounds like 2,4-Di-1-pyrrolidinyl-9H-pyrimido[4,5-b]indoles, which have applications in the treatment of asthma (Bundy et al., 2001).

  • Food Chemistry : 2-Acetyl-pyrrolidine derivatives are significant in food chemistry, particularly in enhancing flavors. For example, the stabilization of the flavor compound 2-acetyl-1-pyrroline (2AP) using high amylose corn starch demonstrates its application in food processing and preservation (Hausch, Little, Kenar, & Cadwallader, 2018).

  • Aromatic Rice Research : The compound 2-Acetyl-1-pyrroline is key in giving aromatic rice its characteristic flavor. Studies on its molecular encapsulation with β-cyclodextrin derivatives highlight its importance in enhancing the quality of aromatic rice (Mahalapbutr et al., 2021).

Safety And Hazards

When handling 2-Acetyl-pyrrolidine Hydrochloride, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . It is also recommended to avoid breathing dust/fume/gas/mist/vapors/spray . Protective gloves, protective clothing, eye protection, and face protection should be worn .

Future Directions

Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

1-pyrrolidin-2-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5(8)6-3-2-4-7-6;/h6-7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSSFNJTIIFRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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